molecular formula C7H9N5O B6285619 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide CAS No. 1152853-34-3

2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide

Cat. No.: B6285619
CAS No.: 1152853-34-3
M. Wt: 179.18 g/mol
InChI Key: BPFNSCTVHROGMK-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is a chemical compound that features a pyrazole ring substituted with an amino group and a cyanomethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or by direct amination of the pyrazole ring.

    Attachment of the cyanomethylacetamide moiety: This step involves the reaction of the amino-substituted pyrazole with cyanomethylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-1H-pyrazol-1-yl)acetonitrile: Similar structure but lacks the cyanomethylacetamide moiety.

    2-(4-amino-1H-pyrazol-1-yl)acetohydrazide: Contains a hydrazide group instead of the cyanomethylacetamide moiety.

Uniqueness

2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is unique due to the presence of both the pyrazole ring and the cyanomethylacetamide moiety, which can confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide involves the reaction of 4-amino-1H-pyrazole with cyanomethyl acetate followed by purification and isolation of the desired product.", "Starting Materials": [ "4-amino-1H-pyrazole", "Cyanomethyl acetate", "Solvent (e.g. ethanol, methanol)" ], "Reaction": [ "Dissolve 4-amino-1H-pyrazole in a suitable solvent", "Add cyanomethyl acetate to the solution and stir at room temperature for several hours", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent and dry under vacuum", "Purify the product by recrystallization or chromatography", "Characterize the product by spectroscopic and analytical methods" ] }

CAS No.

1152853-34-3

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-(cyanomethyl)acetamide

InChI

InChI=1S/C7H9N5O/c8-1-2-10-7(13)5-12-4-6(9)3-11-12/h3-4H,2,5,9H2,(H,10,13)

InChI Key

BPFNSCTVHROGMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(=O)NCC#N)N

Purity

95

Origin of Product

United States

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